molecular formula C18H30N4O2S B6801052 N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide

N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide

Cat. No.: B6801052
M. Wt: 366.5 g/mol
InChI Key: PTFUCUXIUAQASU-UHFFFAOYSA-N
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Description

N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazepane ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-13(2)12-22-16(14-5-6-14)15(11-19-22)20-17(23)21-8-7-18(3,4)25(24)10-9-21/h11,13-14H,5-10,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFUCUXIUAQASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)NC(=O)N2CCC(S(=O)CC2)(C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions. The thiazepane ring is then introduced via a cyclization reaction involving a suitable thiol and an amine. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-3-methyl-4-oxopiperidine-1-carboxamide
  • N-[5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-yl]-7,7-dimethyl-1-oxo-1,4-thiazepane-4-carboxamide

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring and a thiazepane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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